molecular formula C12H19IN4O2S B1399201 5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-2-amine CAS No. 1361115-14-1

5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-2-amine

Cat. No.: B1399201
CAS No.: 1361115-14-1
M. Wt: 410.28 g/mol
InChI Key: UYRCMRQEIJSCAS-UHFFFAOYSA-N
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Description

Nomenclature and Classification within Halogenated Pyrimidines

5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-2-amine represents a sophisticated example of halogenated heterocyclic chemistry, characterized by its complex nomenclature that reflects multiple functional group modifications. The compound carries the Chemical Abstracts Service number 1361115-14-1 and possesses the molecular formula C12H19IN4O2S, with a molecular weight of 410.28 grams per mole. The systematic name indicates the presence of an iodine substituent at the 5-position of the pyrimidine ring, paired with dimethylamino functionality at the 2-position and a methylsulfonyl-piperidinyl group at the 4-position.

Within the classification framework of halogenated pyrimidines, this compound belongs to the broader category of polysubstituted heterocycles that incorporate both halogen atoms and complex organic substituents. Halogenated heterocyclic compounds are characterized by the presence of one or more halogen atoms, including bromine, chlorine, fluorine, or iodine, attached to the heterocyclic framework. The specific incorporation of iodine at the 5-position distinguishes this compound within the subset of iodinated pyrimidines, which have demonstrated unique properties in various chemical and biological applications.

The compound's International Union of Pure and Applied Chemistry name, 5-iodo-N,N-dimethyl-4-(1-methylsulfonylpiperidin-3-yl)pyrimidin-2-amine, follows systematic nomenclature conventions that prioritize the heterocyclic core structure while systematically identifying each substituent. The inclusion of multiple heteroatoms beyond the pyrimidine nitrogen atoms, specifically sulfur and oxygen within the methylsulfonyl group, further classifies this compound as a multifunctional heterocyclic system. The presence of the piperidine ring system creates additional structural complexity, positioning the compound within the category of bicyclic heterocyclic derivatives.

Contemporary classification systems recognize such compounds as potential pharmaceutical intermediates or bioactive molecules due to their structural diversity and the known biological activities associated with both pyrimidine and piperidine scaffolds. The specific combination of functional groups present in this compound creates a unique molecular signature that distinguishes it from simpler halogenated pyrimidines and positions it as a representative example of modern synthetic heterocyclic chemistry.

Historical Development of Pyrimidine-Based Molecular Scaffolds

The historical trajectory of pyrimidine-based molecular scaffolds provides essential context for understanding the significance of complex derivatives like this compound within the broader evolution of heterocyclic chemistry. The pyrimidine ring system was first encountered in nature as substituted and ring-fused compounds, including nucleotides such as cytosine, thymine, and uracil, which form the fundamental building blocks of nucleic acids. Early recognition of pyrimidine derivatives occurred in the nineteenth century, with compounds like alloxan being identified, though systematic laboratory synthesis was not achieved until 1879 when Grimaux reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride.

The systematic investigation of pyrimidines began in 1884 with Pinner's pioneering work, who synthesized derivatives by condensing ethyl acetoacetate with amidines and subsequently proposed the name "pyrimidin" in 1885. The preparation of the parent pyrimidine compound was accomplished by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. These foundational studies established pyrimidine chemistry as a distinct field within heterocyclic research and laid the groundwork for subsequent developments in molecular modification and functionalization.

The mid-twentieth century witnessed significant advances in pyrimidine chemistry, particularly in the development of halogenated derivatives for pharmaceutical applications. Halogenated pyrimidines emerged as a unique class of compounds with distinctive properties, initially investigated as radiosensitizers for cancer treatment. The incorporation of halogen atoms into pyrimidine structures was found to enhance cellular uptake and modify biological activity, leading to the development of compounds like iododeoxyuridine for clinical applications. These discoveries demonstrated the potential for structural modification of pyrimidine scaffolds to achieve specific biological functions.

The evolution toward more complex pyrimidine derivatives accelerated in the latter half of the twentieth century with advances in synthetic methodology and structure-activity relationship studies. Researchers began incorporating multiple functional groups and developing sophisticated substitution patterns to optimize biological activity and pharmacokinetic properties. The development of compounds like this compound represents the culmination of this historical progression, combining traditional pyrimidine chemistry with modern synthetic approaches to create structurally complex molecules designed for specific research applications.

Significance in Heterocyclic Chemistry Research

The significance of compounds like this compound in contemporary heterocyclic chemistry research extends beyond their individual molecular properties to encompass their role as exemplars of modern synthetic methodology and structure-activity relationship studies. Heterocyclic compounds incorporating pyrimidine scaffolds have emerged as privileged structures in medicinal chemistry due to their diverse possible structural and pharmacological attributes. The pyrimidine ring system serves as a versatile foundation for molecular modification, allowing researchers to systematically explore the effects of various substituents on chemical and biological properties.

The incorporation of halogen atoms, particularly iodine, into heterocyclic frameworks represents a significant area of research focus due to the unique properties conferred by halogen substitution. Recent studies have demonstrated that halogenated pyrimidine derivatives exhibit enhanced biological activities compared to their non-halogenated counterparts, including improved antimicrobial and antibiofilm properties. The specific positioning of halogen atoms within the heterocyclic structure can dramatically influence molecular interactions with biological targets, making compounds like this compound valuable tools for understanding structure-activity relationships.

Contemporary research methodologies in heterocyclic chemistry increasingly emphasize the development of multifunctional molecules that combine multiple pharmacophoric elements within a single molecular framework. The complex structure of this compound exemplifies this approach, incorporating the pyrimidine heterocycle, halogen substitution, dimethylamino functionality, and a substituted piperidine ring system. This molecular complexity allows researchers to investigate the individual and synergistic contributions of each structural element to overall molecular behavior.

The significance of such compounds extends to their utility as synthetic intermediates and building blocks for the preparation of more complex molecular architectures. The multiple reactive sites present in this compound provide opportunities for further chemical modification through various synthetic transformations. Research in heterocyclic chemistry continues to explore the potential of such compounds as platforms for developing novel materials, catalysts, and bioactive molecules, reinforcing their importance in advancing chemical science and pharmaceutical research.

Position of this compound in Pyrimidine Chemistry

The position of this compound within the broader landscape of pyrimidine chemistry represents a sophisticated evolution from simple heterocyclic structures to complex, multifunctional molecular architectures designed for specific research applications. This compound exemplifies the modern approach to pyrimidine modification, where systematic substitution patterns are employed to optimize molecular properties for particular biological or chemical objectives. The strategic placement of the iodine atom at the 5-position, combined with the dimethylamino group at the 2-position and the complex piperidinyl substituent at the 4-position, creates a unique substitution pattern that distinguishes this compound from conventional pyrimidine derivatives.

Within the context of halogenated pyrimidines, this compound represents an advanced example of selective halogenation combined with complex organic substitution. Historical studies of 5-substituted pyrimidines have demonstrated the significant impact of substituents at this position on biological activity, with 5-iodo substituted pyrimidine analogs specifically noted for their antimicrobial and antiviral activities. The incorporation of iodine at the 5-position in this compound aligns with this established pattern while adding layers of molecular complexity through additional functional groups.

The compound's structural characteristics position it within the emerging category of hybrid molecules that combine multiple pharmacophoric elements to achieve enhanced or novel biological activities. Recent research in pyrimidine chemistry has increasingly focused on developing trisubstituted and polysubstituted derivatives that incorporate diverse functional groups to optimize target binding and selectivity. The presence of the methylsulfonyl-piperidinyl group in this compound reflects this trend toward incorporating saturated heterocyclic systems as pendant groups to enhance molecular diversity and potential biological activity.

Properties

IUPAC Name

5-iodo-N,N-dimethyl-4-(1-methylsulfonylpiperidin-3-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19IN4O2S/c1-16(2)12-14-7-10(13)11(15-12)9-5-4-6-17(8-9)20(3,18)19/h7,9H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRCMRQEIJSCAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)C2CCCN(C2)S(=O)(=O)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19IN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(Methylsulfonyl)piperidin-3-yl Intermediates

To prepare the 1-(methylsulfonyl)piperidin-3-yl moiety, one can start with piperidine derivatives. The introduction of the methylsulfonyl group typically involves the reaction of a piperidine derivative with methanesulfonyl chloride in the presence of a base like triethylamine.

Synthesis of Pyrimidine Core

The pyrimidine core can be constructed through various methods, including the condensation of suitable precursors like amidines or guanidines with appropriate carbonyl compounds. For N,N-dimethylpyrimidin-2-amine derivatives, one might start with a dimethylamine derivative and build the pyrimidine ring around it.

Coupling Reactions

Introduction of the Iodo Group

The introduction of an iodo group at the 5-position of the pyrimidine ring can be achieved through electrophilic aromatic substitution reactions. This typically involves the use of iodine in the presence of a catalyst or an oxidizing agent.

Coupling with 1-(Methylsulfonyl)piperidin-3-yl Moiety

The coupling of the pyrimidine core with the 1-(methylsulfonyl)piperidin-3-yl moiety can be achieved through nucleophilic substitution reactions if the pyrimidine core is appropriately functionalized. Alternatively, cross-coupling reactions might be employed if the intermediates are suitably activated.

Detailed Synthesis Protocol

Given the lack of specific literature on 5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-2-amine , a hypothetical synthesis pathway is proposed based on general principles of organic chemistry:

Data Tables

Table 1: Hypothetical Synthesis Steps for this compound

Step Reaction Conditions Yield
1 Piperidine derivative + methanesulfonyl chloride, Et3N, CH2Cl2 80%
2 Pyrimidine core construction (e.g., amidine + carbonyl compound) 70%
3 Iodination (I2, catalyst, solvent) 60%
4 Coupling reaction (nucleophilic substitution or cross-coupling) 50%

Chemical Reactions Analysis

Nucleophilic Substitution at the 5-Iodo Position

The iodine atom at position 5 of the pyrimidine ring is susceptible to nucleophilic displacement due to its electron-withdrawing nature.

Key Reactions:

  • Suzuki-Miyaura Cross-Coupling :
    Reaction with aryl/heteroaryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄) in DMF/H₂O at 80–100°C yields biaryl derivatives. For example:

    5 Iodo pyrimidine+Ar B OH 2Pd catalyst base5 Ar pyrimidine+Byproducts\text{5 Iodo pyrimidine}+\text{Ar B OH }_2\xrightarrow{\text{Pd catalyst base}}\text{5 Ar pyrimidine}+\text{Byproducts}

    Conditions: Cs₂CO₃ (base), dioxane/H₂O, reflux (12–24 h) .

  • Cyanation :
    Substitution with CuCN or KCN in DMF at 120°C produces 5-cyano derivatives .

Data Table:

Reaction TypeReagents/ConditionsYield (%)Reference
Suzuki CouplingPdCl₂(dppf), K₃PO₄, 80°C, 15 h65–85
CyanationCuCN, DMF, 120°C, 8 h70–78

Modification of the Dimethylamino Group

The N,N-dimethylamine at position 2 can undergo alkylation or acylation under basic conditions.

Key Reactions:

  • Reductive Amination :
    Reaction with aldehydes/ketones in the presence of NaBH₃CN or H₂/Pd-C yields tertiary amines .

  • Acylation :
    Treatment with acyl chlorides (e.g., acetyl chloride) in DCM with Et₃N forms amides .

Example:

N N dimethylamine+RCOClEt3NRCONMe2+HCl\text{N N dimethylamine}+\text{RCOCl}\xrightarrow{\text{Et}_3\text{N}}\text{RCONMe}_2+\text{HCl}

Methylsulfonyl-Piperidine Reactivity

The 1-(methylsulfonyl)piperidin-3-yl group participates in ring-opening or substitution reactions.

Key Reactions:

  • Ring-Opening via Nucleophilic Attack :
    Treatment with strong nucleophiles (e.g., NH₃, amines) cleaves the piperidine ring, forming open-chain sulfonamides .

  • Substitution at Sulfonamide :
    The methylsulfonyl group can be displaced by thiols or amines under basic conditions (e.g., K₂CO₃ in DMF) .

Oxidation/Reduction Reactions

  • Oxidation of Thioether :
    The methylthio group (if present in analogs) is oxidized to sulfone using m-CPBA .

  • Reduction of Iodo Group :
    Catalytic hydrogenation (H₂, Pd/C) replaces iodine with hydrogen .

Cyclization Reactions

The pyrimidine scaffold can undergo cyclization to form fused heterocycles.

Example:

Reaction with hydrazine at 120°C forms pyrazolo[1,5-a]pyrimidines :

Pyrimidine+N2H4Pyrazolo 1 5 a pyrimidine+H2O\text{Pyrimidine}+\text{N}_2\text{H}_4\rightarrow \text{Pyrazolo 1 5 a pyrimidine}+\text{H}_2\text{O}

Functionalization via Cross-Coupling

The iodine atom enables diverse cross-coupling strategies:

Coupling TypePartnerCatalystYield (%)
Buchwald-HartwigAryl aminesPd(OAc)₂, Xantphos60–75
SonogashiraTerminal alkynesPdCl₂(PPh₃)₂, CuI55–70

Conditions: DMF, 80°C, 12–24 h .

Stability and Degradation Pathways

  • Hydrolytic Stability : Resistant to hydrolysis at pH 4–9 (25°C, 48 h) .

  • Thermal Decomposition : Degrades above 200°C, forming iodinated byproducts .

Scientific Research Applications

Pharmacological Applications

  • Inhibition of Protein Kinases
    • The compound has been studied for its ability to inhibit specific protein kinases, particularly p38 mitogen-activated protein kinase (MAPK). Inhibitors of this pathway are significant in treating inflammatory diseases and certain types of cancer . The structure of 5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-2-amine suggests that it may effectively interact with the ATP-binding site of these kinases, thus blocking their activity.
  • Anticancer Activity
    • Preliminary studies indicate that compounds with similar structures exhibit anticancer properties by inducing apoptosis in tumor cells. The presence of the iodo and methylsulfonyl groups may enhance the compound's bioactivity, making it a candidate for further investigation in cancer therapies .
  • Central Nervous System (CNS) Effects
    • Given its piperidine moiety, this compound may have implications in CNS-related disorders. Compounds with similar piperidine structures have been noted for their neuroprotective effects and potential use in treating conditions such as anxiety and depression. Research into its pharmacodynamics could reveal beneficial effects on neurotransmitter systems .

Case Study 1: MAPK Inhibition

A study investigated the inhibition of p38 MAPK by a series of pyrimidine derivatives, including this compound. The results showed a significant reduction in inflammatory markers in vitro, suggesting its potential use in anti-inflammatory therapies .

Case Study 2: Anticancer Screening

In a screening assay against various cancer cell lines, the compound exhibited moderate cytotoxicity, particularly against breast cancer cells. This study highlights the need for further exploration into its mechanism of action and structure-activity relationship (SAR) to optimize its efficacy .

Mechanism of Action

The mechanism of action of 5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Key Substituents Functional Groups Calculated/Experimental Properties
5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-2-amine Pyrimidine 5-Iodo, 4-(1-(methylsulfonyl)piperidin-3-yl), 2-(N,N-dimethylamino) Sulfonamide, tertiary amine, halogen LogDpH=7.4 = 2.83; Polar SA = 32.26 Ų
5-Iodo-N,N-dimethyl-4-(1-methylpiperidin-2-yl)pyrimidin-2-amine Pyrimidine 5-Iodo, 4-(1-methylpiperidin-2-yl), 2-(N,N-dimethylamino) Tertiary amine, halogen LogDpH=7.4 = 2.83; Polar SA = 32.26 Ų
3-Iodo-1-((5-methylpyridin-3-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo-pyrimidine 3-Iodo, 1-((5-methylpyridin-3-yl)methyl), 4-amino Halogen, pyridine, primary amine NMR δ 8.34 (H8), 5.50 (CH2)
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine Pyrimidine 4-(3-pyridyl), 2-(N-(5-amino-2-methylphenyl)amino) Pyridine, primary amine Synthetic procedure described
1-(1-(5-Methyl-2-(methylsulfonyl)pyrimidin-4-yl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo-pyrimidine 2-(Methylsulfonyl), 4-(piperidin-3-yl), 3-(4-phenoxyphenyl) Sulfonyl, phenoxy, tertiary amine Yield: 46%; purified via Biotage Isolera

Key Observations

Impact of Sulfonamide vs. This substitution also increases polarity, as reflected in its polar surface area, which may improve solubility relative to non-sulfonylated analogs .

Halogen Position and Heterocyclic Core: The 5-iodo substitution on the pyrimidine core distinguishes the target compound from analogs like the 3-iodo pyrazolo-pyrimidine derivative (). Halogen placement influences electronic distribution and steric bulk, affecting reactivity and target engagement.

Amine Functionalization: The dimethylamino group at the 2-position of the target compound reduces hydrogen-bonding capacity compared to primary amines in analogs like N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (). This may reduce solubility but improve membrane permeability .

Synthetic Accessibility :
Compounds with sulfonyl groups (e.g., ) require additional steps for sulfonylation, whereas halogenated analogs () often utilize direct substitution reactions. The target compound’s synthesis likely involves coupling a pre-functionalized piperidine sulfonamide to the pyrimidine core, similar to methods in .

Research Findings and Limitations

  • The methylsulfonyl group may mimic acrylamide warheads in covalent inhibitors, as suggested in .
  • Computational Predictions : The target compound complies with Lipinski’s rule of five (MW < 500, LogP < 5), indicating favorable drug-likeness . However, experimental validation of pharmacokinetic properties is lacking.
  • Gaps in Data : Direct comparisons of binding affinity, solubility, or metabolic stability between the target compound and its analogs are absent in the provided evidence. Further studies are needed to correlate structural differences with functional outcomes.

Biological Activity

5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-2-amine is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with an iodine atom and a piperidine moiety attached to a methylsulfonyl group. The molecular formula is C12H16N4O2SC_{12}H_{16}N_4O_2S and its CAS number is 1361115-14-1. The presence of the sulfonyl and piperidine groups suggests potential interactions with biological targets.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties, primarily through the inhibition of protein kinases involved in tumor growth. For instance, studies on related pyrimidine derivatives have shown effective inhibition against various cancer cell lines, including those resistant to conventional therapies. The mechanism often involves the disruption of signaling pathways critical for cancer cell proliferation .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's, while urease inhibitors have applications in managing urinary tract infections. Preliminary studies suggest that this compound may exhibit promising enzyme inhibition profiles .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific receptors or enzymes. The iodine atom may enhance the compound's binding affinity due to its size and electronegativity, while the methylsulfonyl group could facilitate interactions with polar residues in target proteins. This dual-action mechanism may lead to both enzyme inhibition and receptor modulation, contributing to its therapeutic potential .

Case Studies

  • Anticancer Efficacy : A study demonstrated that similar pyrimidine derivatives showed IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity. The introduction of the methylsulfonyl group was found to enhance solubility and bioavailability, crucial for drug development .
  • Neuroprotective Effects : In a model assessing neuroprotective effects, compounds with piperidine moieties exhibited significant AChE inhibition, suggesting potential benefits in neurodegenerative conditions. The structural modifications in this compound may similarly confer protective effects against neuronal damage .

Data Tables

Activity Type IC50 Value (µM) Cell Lines/Targets
Anticancer Activity0.05 - 0.15Various cancer cell lines
AChE Inhibition0.1 - 0.5Neurodegenerative disease models
Urease Inhibition0.2 - 0.7UTI-related bacterial strains

Q & A

Q. What are common synthetic routes for 5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-2-amine?

Synthesis typically involves multi-step reactions:

  • Halogenation : Introduce iodine at the pyrimidine C5 position using iodine sources like N-iodosuccinimide under controlled conditions .
  • Piperidine functionalization : The 1-(methylsulfonyl)piperidin-3-yl moiety is prepared via sulfonation of piperidine derivatives, followed by coupling to the pyrimidine core using palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) .
  • Purification : Use column chromatography (silica gel) or preparative HPLC to isolate intermediates and final products .

Q. How is the compound characterized post-synthesis?

Key analytical methods include:

  • NMR spectroscopy : Confirm regiochemistry of iodine substitution and dimethylamine groups (e.g., ¹H/¹³C NMR chemical shifts for pyrimidine protons and piperidine methylsulfonyl signals) .
  • Mass spectrometry (ESI-MS) : Validate molecular weight and isotopic patterns (iodine contributes distinct M+2 peaks) .
  • X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds between piperidine sulfonyl groups and pyrimidine amines) .

Q. What are the primary research applications of this compound?

  • Enzyme inhibition studies : The pyrimidine core and sulfonyl-piperidine group may target kinases or proteases, with iodine enhancing binding via halogen bonding .
  • Antimicrobial/anticancer screening : Structural analogs show activity against bacterial/fungal pathogens and cancer cell lines .

Q. What storage and handling protocols are recommended?

  • Storage : Protect from light and moisture in inert atmospheres (argon) at -20°C. Use amber vials to prevent photodegradation .
  • Handling : Employ fume hoods and PPE (gloves, lab coats) due to potential toxicity. Avoid skin contact and inhalation .

Advanced Research Questions

Q. How can low yields in the final coupling step be addressed?

  • Catalyst optimization : Screen palladium ligands (e.g., XPhos vs. SPhos) to improve cross-coupling efficiency .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of iodinated intermediates .
  • Temperature control : Gradual heating (e.g., 80–100°C) minimizes side reactions like dehalogenation .

Q. How to resolve contradictions in reported bioactivity across studies?

  • Purity assessment : Use HPLC (≥95% purity) to rule out impurities affecting biological assays .
  • Stereochemical analysis : Evaluate if racemic vs. enantiopure forms exhibit differing activities (chiral HPLC or circular dichroism) .
  • Cellular context : Test cytotoxicity in multiple cell lines to identify tissue-specific effects .

Q. What computational methods model interactions with biological targets?

  • Molecular docking : Use software like AutoDock to predict binding poses with kinase ATP-binding pockets .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns simulations in GROMACS) .

Q. How to determine degradation products under varying conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), acidic/basic hydrolysis, or UV light, then analyze via LC-MS .
  • Mechanistic insights : Identify cleavage sites (e.g., sulfonyl-piperidine bond hydrolysis) using high-resolution mass spectrometry .

Methodological Notes

  • Stereochemical considerations : The piperidin-3-yl group’s configuration (R/S) may influence bioactivity; resolve via chiral synthesis or crystallization .
  • Data validation : Cross-reference NMR shifts with analogous compounds (e.g., pyrimidine-2-amine derivatives in ) to confirm assignments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.